alpha-Benzylimino-6-methoxy-O-cresol
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Overview
Description
Alpha-Benzylimino-6-methoxy-O-cresol: is a chemical compound with the molecular formula C15H15NO2 and a molecular weight of 241.292 g/mol It is known for its unique structure, which includes a benzyl group, an imino group, and a methoxy group attached to a cresol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Benzylimino-6-methoxy-O-cresol typically involves the reaction of 6-methoxy-O-cresol with benzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: Alpha-Benzylimino-6-methoxy-O-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
Alpha-Benzylimino-6-methoxy-O-cresol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of alpha-Benzylimino-6-methoxy-O-cresol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds or interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group may also play a role in modulating the compound’s reactivity and interactions .
Comparison with Similar Compounds
- Alpha-Benzylamino-6-methoxy-O-cresol
- Alpha-Benzylimino-6-hydroxy-O-cresol
- Alpha-Benzylimino-6-methoxy-p-cresol
Uniqueness: Alpha-Benzylimino-6-methoxy-O-cresol is unique due to the presence of both an imino group and a methoxy group on the cresol backbone.
Properties
CAS No. |
65514-21-8 |
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Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-(benzyliminomethyl)-6-methoxyphenol |
InChI |
InChI=1S/C15H15NO2/c1-18-14-9-5-8-13(15(14)17)11-16-10-12-6-3-2-4-7-12/h2-9,11,17H,10H2,1H3 |
InChI Key |
OWAZZBRLYUMMMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NCC2=CC=CC=C2 |
Origin of Product |
United States |
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